2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
CAS No.: 1227268-56-5
Cat. No.: VC0059538
Molecular Formula: C14H11IN2O2S
Molecular Weight: 398.218
* For research use only. Not for human or veterinary use.
![2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine - 1227268-56-5](/images/no_structure.jpg)
Specification
CAS No. | 1227268-56-5 |
---|---|
Molecular Formula | C14H11IN2O2S |
Molecular Weight | 398.218 |
IUPAC Name | 1-(benzenesulfonyl)-2-iodo-5-methylpyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C14H11IN2O2S/c1-10-7-11-8-13(15)17(14(11)16-9-10)20(18,19)12-5-3-2-4-6-12/h2-9H,1H3 |
Standard InChI Key | YMBBDDLKXGDYIB-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(N=C1)N(C(=C2)I)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Properties
2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound characterized by specific structural features that make it valuable in chemical research and synthesis. The core structure consists of a pyrrolo[2,3-b]pyridine scaffold with strategic functional group modifications.
Basic Chemical Information
The fundamental chemical and physical properties of 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine are presented in Table 1.
Table 1: Chemical Identity and Physical Properties
Property | Value |
---|---|
Chemical Name | 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
CAS Number | 1227268-56-5 |
Molecular Formula | C₁₄H₁₁IN₂O₂S |
Molecular Weight | 398.2188 g/mol |
SMILES Notation | Cc1cnc2c(c1)cc(n2S(=O)(=O)c1ccccc1)I |
The compound bears the catalog number AI24567 according to commercial databases, facilitating identification in research contexts . The chemical consists of a pyrrolo[2,3-b]pyridine core with three key substituents: an iodo group at position 2, a methyl group at position 5, and a phenylsulfonyl group at the nitrogen position 1.
Structural Characteristics
The molecular structure features a bicyclic heterocyclic system with the following key elements:
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A pyrrolo[2,3-b]pyridine core (also known as 7-azaindole) consisting of a pyrrole ring fused to a pyridine ring
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An iodine atom at the C-2 position, which serves as a reactive site for various coupling reactions
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A methyl group at the C-5 position of the pyridine ring
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A phenylsulfonyl group attached to the pyrrole nitrogen (N-1), which acts as a protecting group and modulates the electronic properties of the system
The strategic positioning of these functional groups, particularly the iodine at C-2, contributes to the compound's utility as a synthetic intermediate in the preparation of more complex molecules .
Related Isomers and Derivatives
The 2-iodo derivative belongs to a broader family of halogenated pyrrolo[2,3-b]pyridine compounds that serve as versatile building blocks in medicinal chemistry. Understanding related compounds provides valuable context for applications.
Positional Isomers
Closely related to our target compound is 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1228666-07-6), which differs only in the position of the iodine atom . This positional isomer demonstrates how subtle structural changes within the pyrrolo[2,3-b]pyridine scaffold can lead to distinct chemical properties and reactivity patterns. The 3-iodo isomer has been more extensively documented in chemical literature compared to the 2-iodo variant.
Functionalized Derivatives
Further functionalization of the pyrrolo[2,3-b]pyridine scaffold yields compounds with enhanced pharmacological potential. A notable example is 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 1261365-69-8), which incorporates a carboxylic acid group at the C-2 position . This derivative represents a more advanced intermediate in synthetic pathways toward bioactive compounds, with the carboxylic acid function providing opportunities for further derivatization through amide or ester formation.
Table 2: Comparison of Related Pyrrolo[2,3-b]pyridine Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 1227268-56-5 | C₁₄H₁₁IN₂O₂S | 398.2188 | Iodine at position 2 |
3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 1228666-07-6 | C₁₄H₁₁IN₂O₂S | 398.2188 | Iodine at position 3 |
3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | 1261365-69-8 | C₁₅H₁₁IN₂O₄S | 442.2 | Carboxylic acid at position 2, iodine at position 3 |
Synthetic Applications and Reactivity
The strategic positioning of functional groups in 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine makes it particularly valuable for synthetic chemistry applications, especially in medicinal chemistry and drug discovery efforts.
Role in Cross-Coupling Reactions
The iodo substituent at the C-2 position serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions. This reactivity pattern is illustrated in research involving related compounds, where cross-coupling reactions with boronate species have been utilized to functionalize the pyrrolopyridine scaffold . The presence of a phenylsulfonyl protecting group at N-1 enhances the reactivity of the halogenated position by modulating the electronic properties of the heterocyclic system.
For example, in similar systems, reactions such as:
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Suzuki-Miyaura coupling with boronic acids or boronates
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Sonogashira coupling with terminal alkynes
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Heck reactions with alkenes
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Buchwald-Hartwig amination
have been successfully employed to introduce diverse functional groups at the halogenated position .
Selective Functionalization Strategies
The literature on related compounds demonstrates the utility of iodinated pyrrolopyridines in sequential functionalization strategies. In particular, research on related 3-iodo derivatives highlights how controlled reaction conditions can lead to selective transformations . For 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, similar approaches could be applied to develop complex molecular architectures with precise control over substitution patterns.
Table 3: Potential Synthetic Transformations of 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reaction Type | Coupling Partner | Potential Product | Potential Application |
---|---|---|---|
Suzuki-Miyaura | Aryl/heteroaryl boronic acids | 2-Aryl derivatives | Structural diversity exploration |
Sonogashira | Terminal alkynes | 2-Alkynyl derivatives | Access to rigid linkers |
Carbonylation | CO, nucleophiles | 2-Carbonyl derivatives | Introduction of functional handles |
Reduction | H₂, transfer hydrogenation | 2-H derivative | Scaffold simplification |
N-Deprotection | Basic conditions | N-unprotected derivative | Access to NH-free compounds |
Medicinal Chemistry Applications
While direct research on 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in medicinal chemistry contexts is limited in the provided search results, insights can be gained from studies on related pyrrolo[2,3-b]pyridine derivatives.
Biological Relevance of the Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine core (7-azaindole) represents a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. Research on related derivatives has demonstrated significant potential in developing therapeutic agents for various disease states. For instance, studies have identified compounds containing the pyrrolo[2,3-b]pyridin-5-yl scaffold as potent and selective retinoic acid receptor-related orphan receptor C2 (RORC2) inverse agonists with potential applications in treating autoimmune diseases .
Structure-Activity Relationships
The reactivity of the 2-position in our target compound makes it particularly valuable for structure-activity relationship (SAR) studies. By systematically varying the substituent at this position through cross-coupling reactions, researchers can explore how structural modifications influence biological activity. This approach has proven successful with related compounds, where iterative optimization driven by lipophilic efficiency and structure-guided conformational restriction has led to the identification of potent bioactive molecules .
Spectroscopic Characterization and Analysis
Understanding the spectroscopic properties of 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is essential for its identification and characterization in research contexts. While specific spectroscopic data for this exact compound is limited in the provided search results, information from related compounds can provide valuable insights.
Nuclear Magnetic Resonance Spectroscopy
Based on data from structurally similar compounds in the pyrrolo[2,3-b]pyridine family, we can anticipate characteristic NMR signals for our target compound. For instance, the 5-methyl group would typically appear as a singlet around δ 2.0-2.5 ppm in the ¹H NMR spectrum. The aromatic protons of the phenylsulfonyl group would generate a complex pattern in the δ 7.4-8.1 ppm region .
Infrared Spectroscopy
The infrared spectrum would likely show characteristic absorption bands for the sulfonyl group (S=O stretching) around 1350-1370 cm⁻¹ and 1150-1170 cm⁻¹. Additionally, C=C and C=N stretching vibrations from the heterocyclic system would appear in the region of 1400-1600 cm⁻¹ .
Synthetic Methodology
The synthesis of 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves several strategic steps, drawing from established methodologies for related compounds in the literature.
General Synthetic Approaches
Based on synthetic procedures documented for similar compounds, a typical synthetic route might involve:
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Starting with commercially available 5-methyl-1H-pyrrolo[2,3-b]pyridine
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Protection of the pyrrole nitrogen with phenylsulfonyl chloride
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Regioselective iodination at the C-2 position using appropriate iodinating agents
Alternatively, as demonstrated with related compounds, a one-pot N-methylation/iodination reaction might be employed, starting from the appropriate pyrrolopyridine precursor . This approach has been successfully used for preparing 3-iodo derivatives in research on bioactive pyrrolopyridines.
Regioselectivity Considerations
The regioselective iodination of the pyrrolo[2,3-b]pyridine scaffold requires careful control of reaction conditions. For the 2-position, electrophilic iodination is typically favored when the N-1 position is protected with a phenylsulfonyl group, which directs the electrophilic attack to the more electron-rich C-2 position. This contrasts with the preparation of 3-iodo derivatives, which might require different protecting groups or reaction conditions .
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